molecular formula C15H10Cl2N4O2S B2657319 2,6-Dichloro-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pyridine-3-carboxamide CAS No. 2249313-41-3

2,6-Dichloro-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pyridine-3-carboxamide

Cat. No.: B2657319
CAS No.: 2249313-41-3
M. Wt: 381.23
InChI Key: BUIOOASOMRCZCV-UHFFFAOYSA-N
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Description

2,6-Dichloro-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pyridine-3-carboxamide is a complex organic compound that features a pyridine ring substituted with chlorine atoms and a carboxamide group, as well as a thiadiazole ring substituted with a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the thiadiazole ring. One common method involves the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions. The resulting thiadiazole intermediate is then coupled with a chlorinated pyridine derivative through an amide bond formation reaction, often using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient processing .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Various substituted pyridine derivatives.

    Oxidation: Oxidized thiadiazole derivatives.

    Reduction: Reduced thiadiazole derivatives.

    Hydrolysis: Corresponding carboxylic acid and amine.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dichloro-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pyridine-3-carboxamide is unique due to its combination of a chlorinated pyridine ring, a thiadiazole ring, and a methoxyphenyl group.

Properties

IUPAC Name

2,6-dichloro-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N4O2S/c1-23-9-4-2-8(3-5-9)13-19-15(24-21-13)20-14(22)10-6-7-11(16)18-12(10)17/h2-7H,1H3,(H,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUIOOASOMRCZCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NSC(=N2)NC(=O)C3=C(N=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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